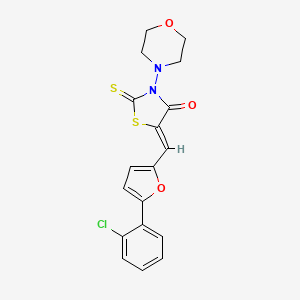

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)21(18(25)26-16)20-7-9-23-10-8-20/h1-6,11H,7-10H2/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEVBKKRVCXCEM-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Furan Derivative: The initial step involves the synthesis of the 5-(2-chlorophenyl)furan-2-carbaldehyde through a reaction between 2-chlorobenzaldehyde and furan-2-carbaldehyde.

Synthesis of Thiazolidinone: The next step is the preparation of 3-morpholino-2-thioxothiazolidin-4-one by reacting morpholine with a suitable thiazolidinone precursor.

Condensation Reaction: The final step involves a condensation reaction between the furan derivative and the thiazolidinone compound under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazolidinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its unique chemical properties may lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds provide insights into how substituents and core modifications affect bioactivity and physicochemical properties:

Key Findings:

Substituent Effects on Bioactivity: Chlorophenyl Position: The 2-chlorophenyl group in the target compound contrasts with 4-chloro-2-nitrophenyl substituents in thiazolyl hydrazones (e.g., compound 8 in ), which exhibit stronger anticandidal activity (MIC = 250 µg/mL) . Para-substituted chlorophenyl groups (e.g., in compound 4d) show comparable cytotoxicity but differ in metabolic stability . Morpholino vs. Piperazine: The morpholino group in the target compound enhances solubility, whereas piperazine-containing analogues (e.g., compound 136) target viral fusion proteins, suggesting divergent mechanisms based on heterocyclic amine choice .

Antifungal vs. Anticancer Activity :

- Thiazolyl hydrazones with nitro groups (e.g., compound 9 ) demonstrate dual anticandidal and anticancer activity, but their IC50 values (125 µg/mL) are less potent than clinical standards like fluconazole (MIC = 2 µg/mL) .

- The target compound’s rhodanine core shows specificity for intracellular pathogens (e.g., MAP) rather than broad-spectrum antifungal action .

Spectral and Structural Data :

- IR and NMR spectra of similar compounds (e.g., compound 7 in ) confirm the presence of C=O (1713 cm⁻¹) and aromatic C-H stretches, consistent with the target compound’s conjugated system .

- The (Z)-configuration of the arylidene moiety is critical for planar molecular geometry, as seen in crystallographic data for isostructural compounds () .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one?

Answer:

The synthesis typically involves multi-step reactions:

Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .

Morpholino Substitution : Introduction of the morpholino group via nucleophilic substitution or coupling reactions, requiring precise pH and temperature control to avoid side products .

Z-Isomer Control : Use of sodium acetate as a catalyst to stabilize the (Z)-configuration during the formation of the methylene bridge .

Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity .

Key Reagents : Chloroacetic acid, sodium acetate, morpholine derivatives.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry and Z-configuration (e.g., downfield shifts for thioxo groups at ~170 ppm in 13C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry using programs like WinGX/ORTEP to analyze crystal packing and anisotropic displacement parameters .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational methods optimize the electronic structure analysis of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess solubility and stability .

- Docking Studies : Map electrostatic potentials to predict binding affinities with biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.